![molecular formula C12H9N3S B13886579 6-Pyridin-3-yl-1,3-benzothiazol-2-amine](/img/structure/B13886579.png)
6-Pyridin-3-yl-1,3-benzothiazol-2-amine
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Overview
Description
6-Pyridin-3-yl-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-Pyridin-3-yl-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with pyridine-3-carbaldehyde under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity .
Chemical Reactions Analysis
6-Pyridin-3-yl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, dichloromethane), and specific catalysts to facilitate the reactions. Major products formed from these reactions include various substituted benzothiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Pyridin-3-yl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or enzymes in microorganisms, leading to their death . In cancer therapy, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
6-Pyridin-3-yl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A simpler structure with similar antimicrobial properties.
6-Methoxy-1,3-benzothiazol-2-amine: Exhibits enhanced anticancer activity due to the presence of a methoxy group.
6-Chlorobenzothiazole: Known for its potent antimicrobial activity.
The uniqueness of this compound lies in its fused pyridine ring, which may enhance its biological activity and specificity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C12H9N3S |
---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
6-pyridin-3-yl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-10-4-3-8(6-11(10)16-12)9-2-1-5-14-7-9/h1-7H,(H2,13,15) |
InChI Key |
BRDAGPLDPWQHJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
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